molecular formula C12H18N4O3 B14778002 3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid

3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid

Cat. No.: B14778002
M. Wt: 266.30 g/mol
InChI Key: MEHVVOPJECKMTF-UHFFFAOYSA-N
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Description

3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylamino group and an oxypiperidine moiety attached to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid typically involves the reaction of ethyl chloroformate with carboxylic acid derivatives and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials . The reaction is catalyzed by magnesium oxide nanoparticles, which enhance the efficiency and yield of the synthesis . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino and oxypiperidine groups can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethylamino and oxypiperidine groups. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-13-10-5-6-14-11(15-10)19-9-4-3-7-16(8-9)12(17)18/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHVVOPJECKMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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